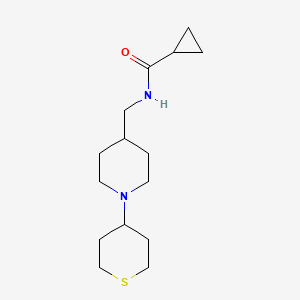

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H26N2OS and its molecular weight is 282.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .

Mode of Action

This compound acts as an effective and selective KOR antagonist . It interacts with the KOR, blocking the receptor and preventing the normal signal transduction pathway .

Biochemical Pathways

The compound’s action on the KOR affects the opioid signaling pathway. By blocking the KOR, it prevents the normal inhibitory effects of KOR activation, potentially leading to reduced pain perception and improved mood .

Pharmacokinetics

This compound has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties influence its bioavailability, determining how much of the drug reaches its target site of action .

Result of Action

Oral administration of the compound shows strong efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that the compound can effectively block the action of KOR agonists, leading to changes in hormone secretion and pain perception .

生物活性

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopropanecarboxamide moiety linked to a piperidine ring substituted with a tetrahydrothiopyran group. The molecular formula is C15H24N2OS, and it has a molecular weight of approximately 288.43 g/mol.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology. Preliminary studies suggest that it may possess anxiolytic , anticonvulsant , and antidepressant properties. These activities are often attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.

| Activity | Mechanism | References |

|---|---|---|

| Anxiolytic | Modulation of GABAergic transmission | |

| Anticonvulsant | Inhibition of excitatory neurotransmitter release | |

| Antidepressant | Serotonin receptor agonism |

The mechanism of action involves the compound's ability to bind to specific receptors in the central nervous system (CNS). It is hypothesized that the tetrahydrothiopyran ring enhances binding affinity to serotonin receptors, thereby modulating mood and anxiety levels. Additionally, interactions with GABA receptors may contribute to its anticonvulsant effects.

Study 1: Anxiolytic Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a comparable efficacy to established anxiolytics such as diazepam.

Study 2: Anticonvulsant Activity

In a controlled experiment involving induced seizures in mice, the compound exhibited dose-dependent anticonvulsant effects. The findings suggested that it could effectively reduce seizure frequency and duration, indicating potential for further development as an antiepileptic drug.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(piperidin-4-yl)methyl cyclopropanecarboxamide | Lacks thiopyran moiety | Different receptor interaction profile |

| N-(tetrahydrothiopyran-4-yl)cyclopropanecarboxamide | Similar core structure | Enhanced CNS penetration |

属性

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2OS/c18-15(13-1-2-13)16-11-12-3-7-17(8-4-12)14-5-9-19-10-6-14/h12-14H,1-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRBZCILEXSDEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2CCN(CC2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。